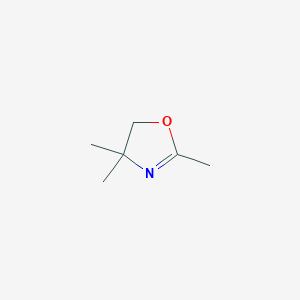
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is a chemical compound used in scientific research for its unique properties. It is a versatile molecule that can be used in a variety of applications, from drug development to materials science. In
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, which can lead to the death of cancer cells or bacteria. It may also work by disrupting the cell membrane of these cells, leading to their death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride are still being studied. However, it has been shown to have antitumor and antimicrobial effects in vitro. It may also have other effects on the body, such as modulating the immune system or affecting the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride in lab experiments is its versatility. It can be used in a variety of applications, from drug development to materials science. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Orientations Futures
There are many future directions for research on 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride. One area of research could focus on its potential as a new class of antimicrobial agents. Another area of research could focus on its use as a building block for the synthesis of new materials with unique properties. Additionally, more research is needed to fully understand its mechanism of action and its effects on the body.
Méthodes De Synthèse
The synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride can be achieved through several methods. One commonly used method is the reaction of phenylhydrazine with ethyl chloroformate, followed by the reaction of the resulting product with sodium azide. Another method involves the reaction of phenylhydrazine with phosgene, followed by the reaction of the resulting product with sodium azide. Both methods result in the formation of 1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride.
Applications De Recherche Scientifique
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride has been used in a variety of scientific research applications. One of its primary uses is in drug development, where it has been shown to have antitumor and antimicrobial properties. It has also been used in materials science, where it can be used as a building block for the synthesis of new materials with unique properties.
Propriétés
Numéro CAS |
134541-91-6 |
|---|---|
Nom du produit |
1-Phenyl-1H-1,2,3-triazole-4-carbonyl chloride |
Formule moléculaire |
C9H6ClN3O |
Poids moléculaire |
207.61 g/mol |
Nom IUPAC |
1-phenyltriazole-4-carbonyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)8-6-13(12-11-8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ZYJYMUFRLYTMNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(N=N2)C(=O)Cl |
Synonymes |
1H-1,2,3-Triazole-4-carbonyl chloride, 1-phenyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















